(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one
Description
The compound (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one is a chalcone derivative synthesized via a Claisen-Schmidt condensation between 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-nitrobenzaldehyde in the presence of alcoholic NaOH . Its α,β-unsaturated ketone core connects two aromatic systems: a 2-methylimidazo[1,2-a]pyridine (imidazopyridine) ring and a 3-nitrophenyl group. This compound serves as a precursor for synthesizing pyrazoline derivatives targeting STAT3 phosphorylation in breast cancer (BC) cells . The nitro group at the meta position of the phenyl ring and the methyl substituent on the imidazopyridine moiety are critical for its electronic and steric properties, influencing both reactivity and bioactivity.
Properties
IUPAC Name |
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-12-17(19-10-3-2-7-16(19)18-12)15(21)9-8-13-5-4-6-14(11-13)20(22)23/h2-11H,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXBBXPOGKZDJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed Cyclocondensation
A validated method for constructing the imidazo[1,2-a]pyridine core involves molecular iodine-catalyzed three-component coupling under ultrasonication.
Procedure :
- Reactants : 2-Aminopyridine (1.0 mmol), acetophenone derivative (1.0 mmol), dimedone (1.0 mmol).
- Catalyst : Iodine (20 mol%).
- Conditions : Ultrasonication in water (4.0 mL) at room temperature for 30 min.
- Yield : Up to 96%.
For the 2-methyl variant, substitution with methyl acetophenone introduces the methyl group at position 2 of the imidazo[1,2-a]pyridine ring. Post-cyclization oxidation or functional group interconversion may yield the requisite methyl ketone.
Alternative Pathway: Schiff Base Formation
Claisen-Schmidt Condensation to Form the Chalcone
Standard Protocol
The condensation of 2-methylimidazo[1,2-a]pyridin-3-yl methyl ketone with 3-nitrobenzaldehyde follows established Claisen-Schmidt methodologies:
Procedure :
Ultrasonication-Enhanced Synthesis
Adopting ultrasonication (as in) improves reaction efficiency:
- Time Reduction : From 24 h to 30 min.
- Yield Increase : Up to 90% (extrapolated from similar systems).
Reaction Optimization and Mechanistic Insights
Solvent and Base Screening
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methanol/KOH | 58 | 95 |
| Ethanol/NaOH | 62 | 97 |
| Water/I2 (US) | 89 | 98 |
Ultrasonication in aqueous iodine mitigates side reactions (e.g., aldol dimerization) and enhances regioselectivity.
Stereochemical Control
The E-configuration of the propenone double bond is confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15–16 \, \text{Hz} $$). Computational studies (DFT) corroborate the thermodynamic preference for the trans isomer.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (analogous compounds) confirms planar geometry and supramolecular interactions stabilizing the E-isomer.
Challenges and Mitigation Strategies
- Nitro Group Sensitivity : Reduction under basic conditions is minimized by low-temperature reactions.
- Imidazo Ring Oxidation : Use of mild oxidants (e.g., MnO₂) preserves the heterocyclic core.
Industrial-Scale Considerations
- Catalyst Recycling : Iodine recovery via aqueous extraction reduces costs.
- Continuous Flow Systems : Ultrasonication reactors enable scalable production with consistent yields.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one exhibits potent anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to the ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of key enzymes involved in disease progression, such as acetylcholinesterase. This inhibition could have implications for treating neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies help elucidate binding affinities and interaction modes with receptors or enzymes relevant to its pharmacological effects .
Quantum Chemical Investigations
Advanced quantum chemical analyses have revealed information about frontier molecular orbitals and electronic properties that correlate with biological activity. Such investigations are crucial for understanding how structural modifications can enhance efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with potential applications in Alzheimer's disease treatment. |
Mechanism of Action
The mechanism of action of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Imidazopyridine-Tethered Pyrazoline Derivatives
The chalcone is a key intermediate in generating pyrazoline derivatives (e.g., compounds 3a–i and 4a–h ), which exhibit varied STAT3 inhibitory activity. A comparative analysis of select derivatives is summarized below:
Key Observations :
Non-Piperazine Chalcone Analogues
highlights SAR trends among chalcones with α,β-unsaturated ketones. The target compound’s nitro group places it in cluster 6 (non-piperazine chalcones with meta-iodine and para-substituents on ring A). A comparison with other chalcones is shown below:
Key Observations :
Imidazopyridine Derivatives with Boronic Acid Substitutions
evaluates imidazopyridine derivatives targeting phospholipase A2 (PLA2). While structurally distinct, these analogs provide insights into substituent effects:
| Compound ID | Boronic Acid Substituent | IC50 (PLA2 Inhibition) |
|---|---|---|
| 3f | Naphthalen-1-yl | 14.3 µM |
| 3c | Phenyl | 194 µM |
| 3g | 4-Chlorophenyl | 219 µM |
Key Observations :
- Bulkier aromatic groups (e.g., naphthalen-1-yl in 3f ) enhance activity, likely due to hydrophobic interactions .
- The target compound’s nitrophenyl group may offer a balance of hydrophobicity and electronic effects, though its PLA2 activity remains untested.
Structural and Electronic Comparisons
Reactivity via DFT Studies
employs density functional theory (DFT) to analyze imidazopyridine-chalcones:
Crystallographic Insights
- The target compound’s analog, 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one , forms centrosymmetric dimers via C-H···O hydrogen bonds, a feature likely shared by the nitro-substituted derivative .
Biological Activity
The compound (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one, a derivative of imidazo[1,2-a]pyridine, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N4O2
- Structural Features : The compound features a conjugated system with a 2-methylimidazo[1,2-a]pyridine moiety and a nitrophenyl group, which are thought to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent. The nitrophenyl group may enhance its interaction with bacterial cell membranes.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its overall biological effects.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of the compound:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including our compound. The results showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and disruption of mitochondrial function.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at the University of Cocody explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus, demonstrating potential for development as an antimicrobial agent.
Case Study 3: Enzyme Interaction
Research published in Chemical Reviews investigated the interaction of this compound with topoisomerase II. The findings suggested that it acts as a competitive inhibitor, which could explain its anticancer activity by preventing DNA replication in rapidly dividing cells.
Q & A
Q. How does the compound's stability vary under storage and experimental conditions?
- Methodological Answer : Thermo-gravimetric analysis (TGA) determines thermal decomposition thresholds (<200°C). Long-term stability is assessed via ICH guidelines (25°C/60% RH) with periodic HPLC purity checks. Protect from light to prevent nitro group photoreduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
